![molecular formula C10H13Cl2F3N4O2 B2637274 2-(Aminooxy)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide hydrochloride CAS No. 324009-15-6](/img/structure/B2637274.png)
2-(Aminooxy)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine . This is a pyridine derivative, which is a class of compounds that are critical intermediates in the manufacture and synthesis of pesticides .
Synthesis Analysis
One method of synthesizing related compounds involves introducing ammonia gas to DCTF to produce 2-amino-3-chloro-5-trifluoromethyl pyridine (ACTF), a key intermediate of fluazinam . Another method involves a CF3SO2Na-based trifluoromethylation of secondary amines .Chemical Reactions Analysis
In the synthesis of related compounds, 2-chloro-5-methylpyridine is first chlorinated and then fluorinated to obtain 2-chloro-5-trifluoromethyl pyridine (CTF), an intermediate of pyridalyl and fluazifop-butyl series products .Physical And Chemical Properties Analysis
The related compound 2-Amino-3-chloro-5-(trifluoromethyl)pyridine has a molecular weight of 196.5600 g/mol and a melting point of 88-90°C .Aplicaciones Científicas De Investigación
Anticancer Research Applications
A study by Sharma et al. (2018) focused on the synthesis, structure, and molecular docking analysis of an anticancer drug featuring a compound structurally related to the one . This research highlights the potential for such compounds to target specific cancer-related receptors, such as the VEGFr receptor, indicating a promising avenue for the development of new anticancer therapies (Sharma et al., 2018).
Development of Thrombin Inhibitors
Ashwood et al. (2004) described the development of a scalable synthesis for a thrombin inhibitor, underscoring the potential of similar acetamide derivatives in creating efficient routes for the preparation of compounds that could serve as potent inhibitors for thrombin, a key enzyme in the coagulation pathway. This has implications for the development of new anticoagulant drugs (Ashwood et al., 2004).
Potential Pesticide Development
Research by Olszewska et al. (2009) on derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide, which are structurally related to the compound , demonstrated their potential as pesticides. The study provided new powder diffraction data for these organic compounds, suggesting their application in the development of new pesticide formulations (Olszewska et al., 2009).
Synthesis and Reactivity of Related Compounds
Further studies explore the synthesis of related compounds, offering insights into the chemical reactivity and potential applications of such molecules in various fields of research. For instance, the work by Dawood et al. (2011) on the synthesis of new pyrazole, 1,3-thiazole, and 1,3,4-thiadiazole derivatives incorporating 4-pyridyl moiety, and by Lu and Giese (2000) on the synthesis of a versatile aminoacetamide electrophore reagent named AMACE1, demonstrate the wide range of potential applications in organic synthesis, analytical chemistry, and drug development (Dawood et al., 2011); (Lu & Giese, 2000).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-aminooxy-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClF3N4O2.ClH/c11-7-3-6(10(12,13)14)4-18-9(7)17-2-1-16-8(19)5-20-15;/h3-4H,1-2,5,15H2,(H,16,19)(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDLJTBLZSHEQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NCCNC(=O)CON)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminooxy)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

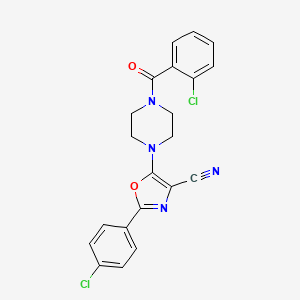
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2637194.png)
![N-Methyl-N-[2-oxo-2-[3-(thiophen-3-ylmethyl)azetidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2637196.png)
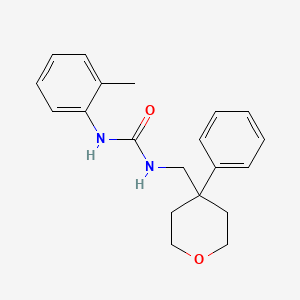
![6-Methoxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid](/img/structure/B2637198.png)
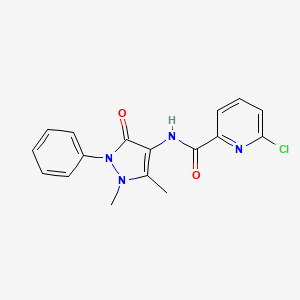
![N-(2,3-dihydro-1H-inden-5-yl)-3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B2637201.png)
![2-(benzylthio)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)acetamide](/img/structure/B2637202.png)
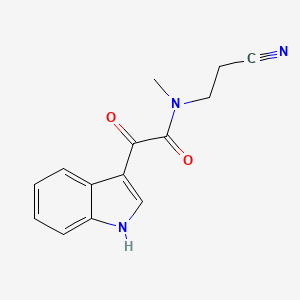
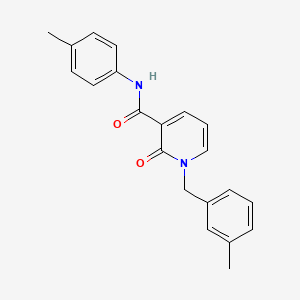
![4-[1-(benzenesulfonyl)-6-fluoro-1H-indol-2-yl]-4-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B2637207.png)
![[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2637211.png)

